molecular formula C8H17ClO B13213923 2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane

2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane

Cat. No.: B13213923
M. Wt: 164.67 g/mol
InChI Key: LGPACPHTFGCWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and two methyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 2,3-dimethylbutane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives such as 2-(aminomethyl)-1-methoxy-2,3-dimethylbutane.

    Oxidation Reactions: Products include 2-(chloromethyl)-1-formyl-2,3-dimethylbutane.

    Reduction Reactions: Products include 2-methyl-1-methoxy-2,3-dimethylbutane.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-methoxy-2,3-dimethylpentane
  • 2-(Chloromethyl)-1-ethoxy-2,3-dimethylbutane
  • 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

Uniqueness

2-(Chloromethyl)-1-methoxy-2,3-dimethylbutane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl and a methoxy group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)-2,3-dimethylbutane

InChI

InChI=1S/C8H17ClO/c1-7(2)8(3,5-9)6-10-4/h7H,5-6H2,1-4H3

InChI Key

LGPACPHTFGCWIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(COC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.